3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-aminothiophenol and 3-bromopropanoic acid under basic conditions to form 3-[(4-aminophenyl)thio]propanoic acid.
Cyclization to Form Isoxazole Ring: The reaction of 3-[(4-aminophenyl)thio]propanoic acid with hydroxylamine hydrochloride and acetic anhydride to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-butanamide
- 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-pentanamide
- 3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-hexanamide
Uniqueness
3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-12(16-18-9)15-13(17)6-7-19-11-4-2-10(14)3-5-11/h2-5,8H,6-7,14H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWEHHJBOCNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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